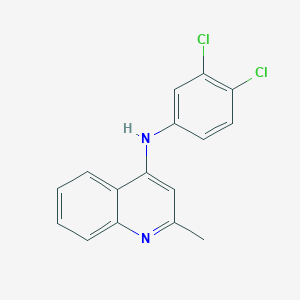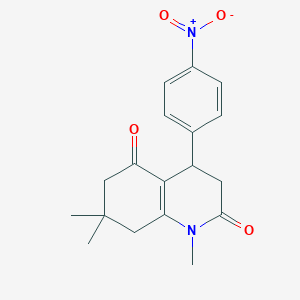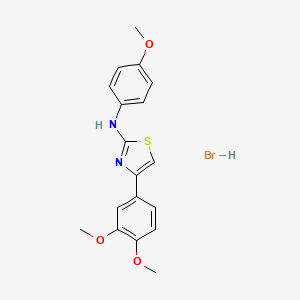![molecular formula C14H15BrN2O2 B4990526 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide, also known as MOVC, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mechanism of Action
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide exerts its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects through various mechanisms. This compound interacts with the cell membrane of microorganisms and disrupts their integrity, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspases and downregulating the expression of anti-apoptotic proteins. This compound also inhibits the activity of reactive oxygen species (ROS) and reduces oxidative stress. Furthermore, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. This compound also modulates the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. Moreover, this compound has been shown to reduce lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is its high potency against microorganisms and cancer cells. This compound has been shown to be effective even at low concentrations. Moreover, this compound has a broad spectrum of activity against various microorganisms and cancer cell lines. However, one of the limitations of this compound is its solubility in water. This compound is sparingly soluble in water, which makes it difficult to use in aqueous solutions. Furthermore, this compound may exhibit cytotoxicity towards normal cells at high concentrations.
Future Directions
For 3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide research include the development of novel antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.
Synthesis Methods
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxybenzaldehyde, vinyl acetate, and ammonium acetate in the presence of a catalyst. The product obtained is then treated with bromine to yield this compound. The yield of this compound is high, and the purity of the final product is also excellent.
Scientific Research Applications
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has various scientific research applications. It has been extensively studied for its antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Moreover, this compound has been shown to possess antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
2-(3-ethenylimidazol-1-ium-1-yl)-1-(4-methoxyphenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-3-15-8-9-16(11-15)10-14(17)12-4-6-13(18-2)7-5-12;/h3-9,11H,1,10H2,2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQOLHIJIHMTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CN(C=C2)C=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(isopropylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4990454.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4990462.png)
![2-bromo-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4990469.png)
![ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4990477.png)
![(2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl)methyl 2-chlorobenzoate](/img/structure/B4990496.png)
![3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4,5-dione 4-[(2-methoxy-5-nitrophenyl)hydrazone]](/img/structure/B4990499.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4990515.png)

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)

methyl]phosphonate](/img/structure/B4990552.png)
![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)